N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H21N3O4S2 and its molecular weight is 479.57. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Conformation
The research on compounds structurally related to N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide often focuses on their crystal structures to understand their molecular conformations and potential biological activities. For instance, studies on similar compounds have revealed details about their folded conformation, which impacts their interaction with biological targets. The pyrimidine ring's inclination relative to the benzene ring is a characteristic structural feature that could influence the compound's pharmacological profile (Subasri et al., 2017).
Anticancer and Antimicrobial Potential
Compounds with structures analogous to this compound have been explored for their anticancer and antimicrobial activities. For example, thieno[3,2-d]pyrimidine derivatives have shown potent activity against various cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma, indicating the therapeutic potential of these molecules (Hafez & El-Gazzar, 2017). Additionally, antimicrobial studies on related compounds have highlighted their efficacy against bacterial strains such as S. aureus, B. subtilis, and B. cereus, suggesting potential applications in combating infectious diseases (Attia et al., 2014).
Enzyme Inhibition for Therapeutic Applications
The design and synthesis of thieno[2,3-d]pyrimidine derivatives, including those structurally similar to this compound, focus on their potential as enzyme inhibitors. These compounds have been evaluated as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in nucleotide synthesis pathways, highlighting their promise as antitumor agents (Gangjee et al., 2008). This approach aims at developing novel therapeutics for cancer treatment by targeting the enzymes crucial for DNA synthesis and repair in rapidly dividing cancer cells.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-14-3-4-15(2)18(9-14)27-23(29)22-17(7-8-32-22)26-24(27)33-12-21(28)25-11-16-5-6-19-20(10-16)31-13-30-19/h3-10H,11-13H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGRORPRFBSOHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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